molecular formula C18H18O3 B13842101 5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one

5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one

Katalognummer: B13842101
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: BZRCWFNTDOBBMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one is an organic compound that features a hydroxybenzoyl group attached to a phenylpentanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzoyl chloride with 4-phenylpentan-2-one in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the ketone on the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Hydroxybenzoyl)-4-phenylpentan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

1-(2-hydroxyphenyl)-3-phenylhexane-1,5-dione

InChI

InChI=1S/C18H18O3/c1-13(19)11-15(14-7-3-2-4-8-14)12-18(21)16-9-5-6-10-17(16)20/h2-10,15,20H,11-12H2,1H3

InChI-Schlüssel

BZRCWFNTDOBBMY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(CC(=O)C1=CC=CC=C1O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.